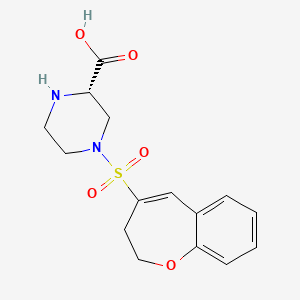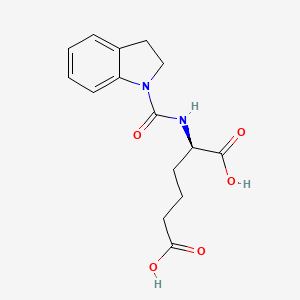![molecular formula C12H17NO2S B7354338 2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole, commonly known as MOXY, is a novel psychoactive substance that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which has been found to play a crucial role in the regulation of mood, cognition, and perception. MOXY was first synthesized in 2005 by a group of researchers led by David E. Nichols at Purdue University, and since then, it has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
Mechanism of Action
MOXY acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neural activity and neurotransmitter release. MOXY has been found to have a high affinity for the 5-HT2A receptor, which makes it a potent agonist of this receptor.
Biochemical and physiological effects:
MOXY has been found to have a wide range of biochemical and physiological effects, which are mainly mediated by its interaction with the 5-HT2A receptor. It has been shown to increase the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. MOXY has also been found to enhance cortical connectivity and functional integration, which may underlie its therapeutic effects.
Advantages and Limitations for Lab Experiments
MOXY has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, MOXY also has some limitations, such as its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for the research on MOXY, such as the development of more selective and potent agonists of the 5-HT2A receptor, the investigation of the underlying neural mechanisms of its therapeutic effects, and the exploration of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, more studies are needed to evaluate the safety and long-term effects of MOXY, both in preclinical and clinical settings.
Synthesis Methods
The synthesis of MOXY involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using sodium borohydride, followed by the condensation with 4-hydroxy-2-methyl-2-butenal to form the oxabicyclo[2.2.2]octane ring. The final step involves the reaction of the resulting compound with thionyl chloride and sodium azide to yield MOXY.
Scientific Research Applications
MOXY has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been found to have a unique pharmacological profile that distinguishes it from other psychedelics, such as LSD and psilocybin. MOXY has been shown to induce a state of altered consciousness that is characterized by profound changes in perception, thought, and emotion. This state, known as the "psychedelic experience," has been found to have therapeutic benefits in the treatment of depression, anxiety, addiction, and PTSD.
properties
IUPAC Name |
2-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11,8-15-11)9-16-10-13-6-7-14-10/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZITHDPEDEDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CSC3=NC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![(1S,2R)-2-[[[cyclohexyl(1H-imidazol-2-yl)methyl]amino]methyl]cyclopentan-1-ol](/img/structure/B7354258.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)



![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)

![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)